molecular formula C9H18O2 B2633300 2-Cyclohexyl-2-methoxyethan-1-ol CAS No. 1780787-40-7

2-Cyclohexyl-2-methoxyethan-1-ol

Cat. No.: B2633300
CAS No.: 1780787-40-7
M. Wt: 158.241
InChI Key: LNALEAXSEZHKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-methoxyethan-1-ol is a secondary alcohol featuring a cyclohexyl group and a methoxy group attached to the second carbon of an ethanol backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) and methoxy (-OCH₃) groups, combined with the hydrophobic cyclohexyl moiety. Such compounds are often utilized in organic synthesis as intermediates or solvents, where solubility and stability are critical.

Properties

IUPAC Name

2-cyclohexyl-2-methoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-11-9(7-10)8-5-3-2-4-6-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNALEAXSEZHKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclohexyl-2-methoxyethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . Industrial production methods may vary, but typically involve similar nucleophilic substitution reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Cyclohexyl-2-methoxyethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclohexyl-2-methoxyethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-cyclohexyl-2-methoxyethan-1-ol with four structurally related compounds:

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Key Properties
This compound Cyclohexyl, methoxy, hydroxyl -OH, -OCH₃ ~186.3* Moderate polarity, lipid solubility*
2-(2-Methoxyethoxy)ethanol Methoxyethoxy chain -OH, -OCH₂CH₂OCH₃ 120.15 High water solubility, GHS08 hazard
Carvyl propionate Cyclohexenol ester, isopropyl substituents Ester (-COO-) 208.30 Low toxicity, fragrance applications
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl, chloroethyl, nitrosourea -NO, -Cl, -NHCO- 214.66 Lipophilic, rapid plasma degradation
2-(2-Iodoethoxy)ethan-1-ol Iodoethoxy chain -OH, -I, -OCH₂CH₂I 218.01 Halogenated, synthetic intermediate

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

Lipid Solubility and Membrane Permeability
  • This compound : The cyclohexyl group likely enhances lipid solubility, similar to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which demonstrated significant blood-brain barrier penetration in dogs .
  • 2-(2-Methoxyethoxy)ethanol: Polar glycol ether structure reduces lipid solubility, favoring aqueous environments .
Degradation and Metabolism
  • Nitrosoureas (e.g., ) degrade rapidly in plasma (~5-minute half-life), forming reactive intermediates like isocyanates . While this compound lacks a nitrosourea group, its hydroxyl and methoxy substituents may influence stability.
  • Cyclohexyl-containing compounds (e.g., carvyl propionate) show minimal protein binding compared to halogenated analogs, which exhibit higher renal excretion rates .

Biological Activity

2-Cyclohexyl-2-methoxyethan-1-ol, a compound with the molecular formula C11H22O2C_{11}H_{22}O_2 and CAS number 1909326-03-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Weight : 186.30 g/mol
  • Boiling Point : Approximately 200°C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological evaluation of this compound suggests a range of activities, including:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These may include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer treatment:

  • It may induce apoptosis in various cancer cell lines.
  • Mechanisms include modulation of key signaling pathways associated with cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound influences cellular processes such as:

Cell Line Concentration (μM) Effect on Cell Viability
Hep-G2Up to 5Low cytotoxicity
A2058Up to 5Selective action on malignant cells

Mechanistic Insights

The compound appears to activate crucial cellular pathways:

  • Ubiquitin-proteasome pathway (UPP) : Involved in protein degradation.
  • Autophagy-lysosome pathway (ALP) : Plays a role in cellular homeostasis.

Cancer Cell Line Study

In a comparative study involving various benzoic acid derivatives, this compound was found to significantly activate cathepsins B and L at non-cytotoxic concentrations, suggesting a therapeutic window where effects on cancer cells can be achieved without harming normal tissues.

Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity. Although specific data for this compound were not detailed, its structural analogs showed promising results.

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialSignificant activity against various strains
AnticancerInduces apoptosis in cancer cell lines
Mechanistic InsightsActivates UPP and ALP

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